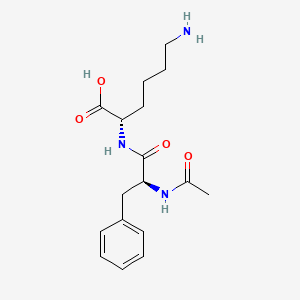

Ac-phénylalanine-lysine-OH

Vue d'ensemble

Description

Ac-phe-lys-OH is a dipeptide molecule composed of N-acetylphenylalanine and lysine joined by a peptide bond.

Applications De Recherche Scientifique

Ac-phe-lys-OH has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in peptide synthesis and as a reactant in various chemical reactions.

Biology: The compound is studied for its role in protein synthesis and its interactions with enzymes and other biomolecules.

Medicine: Research is ongoing into its potential therapeutic applications, including its use in drug development and as a model compound for studying peptide interactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

A simplified method for preparing N-acetylphenylalanines involves the hydrogenation of the corresponding unsaturated azlactones in an aqueous sodium hydroxide solution with Raney nickel under pressure . This method is practical and yields good results for N-acetyl derivatives of phenylalanine and its analogs .

Industrial Production Methods

While specific industrial production methods for Ac-phe-lys-OH are not widely documented, the general approach involves large-scale synthesis using similar hydrogenation techniques under controlled conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

Ac-phe-lys-OH can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.

Reduction: Hydrogenation is a common reduction reaction used in the synthesis of N-acetylphenylalanines.

Substitution: This involves replacing one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Raney nickel is used for hydrogenation reactions.

Catalysts: Various catalysts can be employed depending on the specific reaction, such as palladium on carbon for hydrogenation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrogenation of unsaturated azlactones yields N-acetyl derivatives of phenylalanine .

Mécanisme D'action

The mechanism of action of Ac-phe-lys-OH involves its interaction with specific molecular targets and pathways. As a dipeptide, it can interact with enzymes and receptors involved in protein synthesis and metabolism. The exact molecular targets and pathways depend on the specific biological context and the presence of other interacting molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-Acetylphenylalanine: A similar compound with a single amino acid residue.

N-Acetyllysine: Another related compound with a different amino acid residue.

N-Acetylmuramyl-L-alanyld-isoglutamine: A compound with similar structural features and biological activity.

Uniqueness

Ac-phe-lys-OH is unique due to its specific combination of N-acetylphenylalanine and lysine, which imparts distinct physical and chemical properties. Its dipeptide structure allows for unique interactions with enzymes and receptors, making it valuable for various research applications.

Activité Biologique

Ac-phe-lys-OH, or N-acetyl-L-phenylalanine-L-lysine, is a dipeptide that has garnered interest in various fields including biochemistry, pharmacology, and medicinal chemistry. Its unique structural composition allows it to participate in numerous biological activities, making it a valuable compound for research and therapeutic applications. This article delves into the biological activity of Ac-phe-lys-OH, highlighting its mechanisms of action, potential therapeutic uses, and relevant research findings.

Ac-phe-lys-OH is synthesized through standard peptide coupling techniques, often involving solid-phase peptide synthesis (SPPS) methods. The compound consists of two amino acids: phenylalanine and lysine, with an acetyl group attached to the phenylalanine residue. This modification enhances its stability and solubility, allowing for better interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈N₂O₃ |

| Molecular Weight | 270.30 g/mol |

| Solubility | Soluble in water and organic solvents |

| pKa | Approximately 7.0 |

The biological activity of Ac-phe-lys-OH is primarily attributed to its interactions with various enzymes and receptors involved in protein synthesis and metabolism. As a dipeptide, it can modulate enzyme activity through competitive inhibition or substrate mimicry.

Enzyme Interactions

- Protein Synthesis : Ac-phe-lys-OH can influence the translation process by interacting with ribosomal components.

- Enzyme Modulation : The compound may act as a substrate or inhibitor for specific enzymes involved in metabolic pathways.

Pathway Involvement

Ac-phe-lys-OH has been shown to engage in pathways related to:

- Cell Signaling : It may play a role in signaling cascades that regulate cellular responses.

- Metabolism : Its structure allows it to be involved in metabolic processes, particularly those related to amino acid catabolism.

Therapeutic Applications

Research into the therapeutic potential of Ac-phe-lys-OH is ongoing, with several promising applications identified:

Antimicrobial Activity

Studies have indicated that Ac-phe-lys-OH exhibits antimicrobial properties against certain Gram-positive bacteria. This suggests potential use as an antimicrobial agent or as a lead compound for developing new antibiotics.

Antioxidant Properties

Research indicates that Ac-phe-lys-OH may possess antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases such as neurodegenerative disorders and cancer .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that Ac-phe-lys-OH showed significant inhibition against Staphylococcus aureus and other pathogens, indicating its potential as a therapeutic agent in treating infections .

- Oxidative Stress Reduction : Another investigation found that the compound reduced markers of oxidative stress in cellular models, suggesting its utility in protective therapies against oxidative damage .

Comparative Analysis with Similar Compounds

Ac-phe-lys-OH can be compared to other related compounds to understand its unique properties better:

| Compound | Structure | Biological Activity |

|---|---|---|

| N-Acetylphenylalanine | Single amino acid | Limited activity |

| N-Acetyllysine | Single amino acid | Histone modification |

| Ac-Lys-Gly | Dipeptide | Enhanced metabolic activity |

Ac-phe-lys-OH stands out due to its dual amino acid structure, allowing for diverse biological interactions that single amino acids cannot achieve.

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-6-aminohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O4/c1-12(21)19-15(11-13-7-3-2-4-8-13)16(22)20-14(17(23)24)9-5-6-10-18/h2-4,7-8,14-15H,5-6,9-11,18H2,1H3,(H,19,21)(H,20,22)(H,23,24)/t14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVXRNUMVGRLMBL-GJZGRUSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40931667 | |

| Record name | N~2~-{1-Hydroxy-2-[(1-hydroxyethylidene)amino]-3-phenylpropylidene}lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40931667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14287-21-9 | |

| Record name | N-Acetylphenylalanyllysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014287219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~2~-{1-Hydroxy-2-[(1-hydroxyethylidene)amino]-3-phenylpropylidene}lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40931667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.